molecular formula C9H8N4 B8281120 4-Azidomethyl-3-methylbenzonitrile

4-Azidomethyl-3-methylbenzonitrile

Cat. No.: B8281120
M. Wt: 172.19 g/mol
InChI Key: OKEVEOUGVMACOY-UHFFFAOYSA-N
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Description

4-Azidomethyl-3-methylbenzonitrile is a useful research compound. Its molecular formula is C9H8N4 and its molecular weight is 172.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
Research indicates that derivatives of 4-azidomethyl-3-methylbenzonitrile exhibit promising antifungal properties. For instance, compounds containing the azide moiety have been shown to enhance the antifungal activity of benzamidine derivatives against pathogens like Colletotrichum lagenarium and Botrytis cinerea. A study demonstrated that certain derivatives achieved up to 90% efficacy in vivo, surpassing traditional fungicides like carbendazim .

Antimicrobial Properties
The incorporation of the azide group into various chemical frameworks has been linked to increased antimicrobial efficacy. Compounds derived from this compound have been evaluated for their antibacterial and antifungal activities, with some exhibiting significant inhibitory effects against a range of microbial strains .

Material Science Applications

Polymer Chemistry
In material science, this compound serves as a precursor for the synthesis of functional polymers. Its azide functionality allows for click chemistry reactions, facilitating the formation of cross-linked networks that can be utilized in coatings and adhesives. These materials often display enhanced mechanical properties and thermal stability.

Nanotechnology
The compound has also been explored in the context of nanotechnology, where it can be used to functionalize nanoparticles for targeted drug delivery systems. The azide group allows for specific attachment to surfaces, enabling the development of smart delivery vehicles that release therapeutic agents in response to environmental stimuli.

Case Studies

Study Objective Findings
Study on Antifungal Activity Evaluate the antifungal efficacy of azide-containing compoundsCertain derivatives showed up to 90% efficacy against C. lagenarium
Polymer Development Investigate the use of azide compounds in polymer synthesisSuccessful formation of cross-linked networks with improved properties
Nanoparticle Functionalization Assess the potential for drug delivery systemsEnhanced targeting capabilities demonstrated through azide chemistry

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4-Azidomethyl-3-methylbenzonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Based on analogous compounds like 4-Amino-3-methylbenzonitrile (CAS 78881-21-7), synthetic routes may involve nitrile group introduction via nucleophilic substitution or cyanation of aryl halides. For azidomethylation, diazo transfer reactions or azide substitution of halomethyl precursors (e.g., using NaN₃ in polar aprotic solvents) could be explored. Optimization parameters include temperature (e.g., 60–80°C for azide stability) and stoichiometric ratios to minimize side reactions like dimerization . Purity validation via GC or HPLC (>97.0% as per industrial standards) is critical .

Q. How can researchers ensure structural characterization accuracy for this compound?

  • Methodological Answer: Combine spectroscopic techniques:

  • ¹H/¹³C NMR to confirm methyl and azidomethyl substituents (e.g., δ ~2.3 ppm for CH₃; δ ~4.3 ppm for CH₂N₃).
  • FT-IR to identify nitrile (C≡N stretch ~2220 cm⁻¹) and azide (N₃ stretch ~2100 cm⁻¹).
  • HRMS for molecular ion validation (e.g., [M+H]⁺ expected m/z ~189.1). Cross-referencing with databases like CAS RN entries for related compounds (e.g., 78881-21-7) ensures consistency .

Advanced Research Questions

Q. How do steric and electronic effects of the azidomethyl group influence reactivity in click chemistry applications?

  • Methodological Answer: The azidomethyl group’s electron-withdrawing nature may reduce reaction rates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Steric hindrance from the methyl group at position 3 could further modulate regioselectivity. Experimental design should include kinetic studies (e.g., varying Cu(I) catalyst loadings) and computational modeling (DFT) to compare transition-state energies with non-methylated analogs .

Q. What strategies resolve contradictions in stability data for azidomethyl-containing nitriles under thermal or photolytic conditions?

  • Methodological Answer: Conflicting stability reports (e.g., decomposition temperatures) may arise from impurities or storage conditions. Conduct accelerated stability studies:

  • Thermogravimetric Analysis (TGA) to determine decomposition thresholds.
  • UV-Vis spectroscopy to monitor photolytic degradation (λmax for azide decomposition ~270 nm).
  • Compare results with structurally similar compounds (e.g., 4-formyl-3-methoxybenzonitrile’s stability under inert atmospheres) . Contradictions should be addressed via controlled replication and impurity profiling (e.g., residual solvents or byproducts) .

Q. Methodological Frameworks for Data Analysis

Q. How can researchers apply cognitive activation theory (CATS) to interpret contradictory results in azidomethylbenzonitrile reactivity studies?

  • Methodological Answer: CATS emphasizes iterative hypothesis testing (e.g., demand-control expectations for reaction outcomes). For example, if azidomethyl group reactivity contradicts theoretical predictions, design experiments to isolate variables (e.g., solvent polarity, catalyst geometry) and re-evaluate assumptions about electronic effects. Longitudinal data analysis (e.g., tracking yield trends over multiple trials) aligns with CATS’ focus on temporal dynamics .

Q. What statistical approaches validate the significance of small-sample studies on this compound’s biological activity?

  • Methodological Answer: Use bootstrapping (resampling with replacement) to estimate confidence intervals for IC₅₀ values in cytotoxicity assays. For contradictory results (e.g., conflicting SAR trends), apply structural equation modeling (SEM) to test mediator variables (e.g., steric bulk vs. electronic effects) . Replicate findings across orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to reduce type I/II errors .

Q. Critical Considerations for Experimental Design

Q. How should researchers mitigate risks when handling this compound, given its potential instability?

  • Methodological Answer:

  • Storage: Use amber vials under inert gas (N₂/Ar) at ≤–20°C to prevent azide degradation.
  • Safety Protocols: Conduct small-scale thermal stability tests (DSC) before scaling reactions. Refer to analogs like 4-formyl-3-methoxybenzonitrile’s safety data for hazard benchmarks (e.g., PPE requirements, spill management) .

Q. What ethical and analytical standards apply when reporting unvalidated purity data for novel azidomethyl derivatives?

  • Methodological Answer: Follow guidelines from reputable suppliers (e.g., Sigma-Aldrich’s disclaimer on unverified purity ). Disclose analytical methods (e.g., GC/HPLC conditions) and batch-specific variations. Cross-validate with independent labs to align with ISO 17025 standards .

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

4-(azidomethyl)-3-methylbenzonitrile

InChI

InChI=1S/C9H8N4/c1-7-4-8(5-10)2-3-9(7)6-12-13-11/h2-4H,6H2,1H3

InChI Key

OKEVEOUGVMACOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)CN=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.0 g (0.015 mol) of sodium azide and 10 mL of water were added to a solution of 2.1 g (9.3 mmol) of 4-methanesulfonyloxy-3-methylbenzonitrile (from step (iii) above) in 20 mL of DMF. The reaction mixture was stirred for 1.5 h at room temperature, poured into 200 mL of water and extracted three times with ether. The combined organic phase was washed several times with water, dried (Na2SO4) and evaporated. Yield: 1.4 g (87%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
4-methanesulfonyloxy-3-methylbenzonitrile
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

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